molecular formula C13H15NO B2783763 (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol CAS No. 2248185-64-8

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol

Cat. No. B2783763
CAS RN: 2248185-64-8
M. Wt: 201.269
InChI Key: LJSCFFYSFQQQEO-JTQLQIEISA-N
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Description

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography might also be used for solid compounds .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include reactions with different reagents, under different conditions. The products of these reactions would also be studied .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity with other substances would be analyzed .

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action at the molecular or cellular level would be studied. This could involve looking at the compound’s interactions with proteins, DNA, or other biomolecules .

Safety and Hazards

The safety and hazards associated with the compound would be studied. This could include its toxicity, flammability, and any precautions that need to be taken while handling it .

properties

IUPAC Name

(2S)-2-methyl-3-quinolin-7-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSCFFYSFQQQEO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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